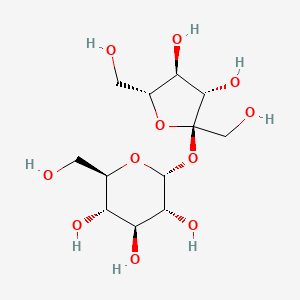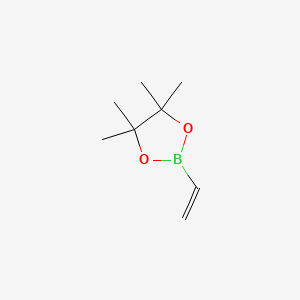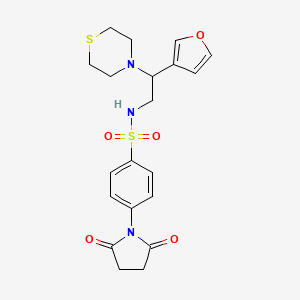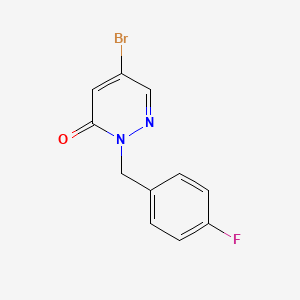![molecular formula C25H26N4O5S B2506143 8-oxo-6-tio-6,7-dihidro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-ona, 7-{4-[4-(4-acetilfenil)piperazin-1-il]-4-oxobutano} CAS No. 688054-81-1](/img/new.no-structure.jpg)
8-oxo-6-tio-6,7-dihidro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-ona, 7-{4-[4-(4-acetilfenil)piperazin-1-il]-4-oxobutano}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C25H26N4O5S and its molecular weight is 494.57. The purity is usually 95%.
BenchChem offers high-quality 7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Específicamente, compuestos como el 6-(5-(p-tolilcarbamoil)pirimidin-2-il)nicotinato de etilo (12m) y el 6-(5-((3,4-difluorofenil)carbamoil)pirimidin-2-il)nicotinato de etilo (12q) han mostrado efectos inhibitorios prometedores sobre la expresión de colágeno y el contenido de hidroxiprolina in vitro .
- Al dirigirse a las C-P4H, podría modular la producción de colágeno, impactando potencialmente la remodelación tisular y la fibrosis .
- Se necesitan más estudios para evaluar su eficacia contra patógenos específicos, pero sus características estructurales sugieren un potencial en esta área .
- Si bien los datos específicos sobre la actividad antiviral de este compuesto son limitados, sigue siendo una vía interesante para la investigación .
- Aunque la evidencia directa de los efectos antitumorales de este compuesto es escasa, su parecido estructural con las pirimidinas antitumorales conocidas justifica una investigación adicional .
Actividad Antifibrótica
Inhibición de las 4-Hidroxilasas de Prolil de Colágeno (C-P4H)
Propiedades Antimicrobianas
Potencial Antiviral
Actividad Antitumoral
Otras Actividades Biológicas
En resumen, “8-oxo-6-tio-6,7-dihidro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-ona, 7-{4-[4-(4-acetilfenil)piperazin-1-il]-4-oxobutano}” presenta un fascinante andamiaje molecular con posibles implicaciones terapéuticas. Sus propiedades antifibróticas, la inhibición de las enzimas relacionadas con el colágeno y las actividades biológicas más amplias lo convierten en un tema emocionante para una mayor investigación. Los investigadores deben explorar sus mecanismos de acción, perfiles de seguridad y posibles aplicaciones clínicas . Si desea información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊
Propiedades
Número CAS |
688054-81-1 |
|---|---|
Fórmula molecular |
C25H26N4O5S |
Peso molecular |
494.57 |
Nombre IUPAC |
7-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O5S/c1-16(30)17-4-6-18(7-5-17)27-9-11-28(12-10-27)23(31)3-2-8-29-24(32)19-13-21-22(34-15-33-21)14-20(19)26-25(29)35/h4-7,13-14H,2-3,8-12,15H2,1H3,(H,26,35) |
Clave InChI |
JXJIYFMOQOYRKM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)
![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)


![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)




